5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a thiazole ring fused with a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The compound “5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine” contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities
Mode of Action
For example, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific biological activity .
Pharmacokinetics
Thiazole derivatives, in general, can have variable pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives can have a variety of effects depending on their specific biological activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or base catalysts like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the thiazole and pyrimidine rings
Common Reagents and Conditions
Common reagents include bromine for halogenation, thiourea for thiazole ring formation, and various acids and bases for catalysis. Reaction conditions often involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen atoms .
Scientific Research Applications
5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent for various diseases
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol share similar structural features and biological activities.
Pyrimidine derivatives: Compounds such as imatinib and dasatinib, which are used in cancer therapy, have structural similarities and comparable mechanisms of action.
Uniqueness
5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of thiazole and thieno[2,3-d]pyrimidine rings, which confer distinct electronic and steric properties. This uniqueness enhances its potential as a versatile scaffold for drug development and other applications .
Biological Activity
5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and the underlying mechanisms of action. The findings are supported by data tables and relevant case studies from diverse sources.
Chemical Structure and Properties
The compound has a molecular weight of 290.4 g/mol and features a unique thieno[2,3-d]pyrimidine scaffold, which is known for its diverse biological activities. The presence of the thiazole moiety further enhances its potential as a therapeutic agent.
Structural Formula
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including triple-negative breast cancer (TNBC). A study reported that derivatives of thieno[2,3-d]pyrimidine exhibited significant cytotoxicity against MDA-MB-231 cells with IC50 values ranging from 27.6 μM to 43 μM depending on the substituents on the pyrimidine ring .
Table 1: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Compound I | MDA-MB-231 | 27.6 | |
Compound II | MDA-MB-231 | 29.3 | |
Compound III | A549 (Lung) | 43.0 |
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. A series of compounds were synthesized and tested against Gram-positive and Gram-negative bacteria as well as fungi. Notably, certain derivatives demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida strains .
Table 2: Antimicrobial Activity of Selected Thieno Derivatives
Compound | Bacteria/Fungi | Activity (Zone of Inhibition in mm) | Reference |
---|---|---|---|
Compound A | MRSA | 18 | |
Compound B | E. faecium | 16 | |
Compound C | C. auris | 20 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Apoptosis Induction : It promotes programmed cell death in tumor cells through the activation of caspases.
- Antibacterial Mechanism : The thiazole ring may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.
Study on Antitumor Effects
In a study conducted by Elmongy et al., a series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their inhibitory effects on TNBC cells. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like paclitaxel, indicating its potential as a novel anticancer agent .
Study on Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial efficacy of thiazole-containing compounds against resistant strains of bacteria and fungi. The results indicated that certain derivatives not only inhibited growth but also showed synergistic effects when combined with existing antibiotics .
Properties
IUPAC Name |
5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S2/c1-7-9(3)19-13-10(7)11(15-6-16-13)17-8(2)12-14-4-5-18-12/h4-6,8H,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMVJXSUTOLSTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC(C)C3=NC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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